![molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2](/img/structure/B1261920.png)
Ioxaglate meglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ioxaglate Meglumine is the meglumine salt form of ioxaglate, an organic iodine compound and a radiographic contrast medium. Ioxaglate meglumine blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by ioxaglate meglumine is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of ioxaglate meglumine. (NCI05)
A low-osmolar, ionic contrast medium used in various radiographic procedures.
科学的研究の応用
Contrast Agent in Medical Imaging
Ioxaglate Meglumine, often used in radiographic procedures, has been the subject of various studies. It has been utilized in different forms of angiography, such as digital subtraction angiography, knee arthrography, and carotid arteriography. For example, in knee arthrography, ioxaglate Meglumine (Hexabrix) showed better coating of the meniscus in delayed films compared to meglumine iothalamate (Ingram & Stoker, 1986). Additionally, in carotid arteriography, Hexabrix (containing ioxaglate Meglumine) was preferred by patients due to significantly less sensation of heat compared to meglumine iothalamate (Grainger Rg, 1979).
Renal Tolerance and Safety
Studies have also evaluated the renal tolerance of ioxaglate Meglumine in patients with chronic renal failure. It was found to be safe for use in such patients, showing no significant alterations in serum creatinine level, glomerular filtration rate, effective renal plasma flow, and urinary beta 2-microglobulin excretion post angiography (Deray et al., 1991).
Comparative Studies with Other Contrast Agents
Comparative studies between ioxaglate Meglumine and other contrast agents have been conducted, particularly in evaluating their effects on patient comfort and image quality. For instance, in intravenous urography, ioxaglate was compared with iopamidol, showing no significant differences in terms of urographic quality (Loughran, 1986). In another study, ioxaglate and iopromide were used for peripheral angiography, revealing no significant difference in terms of pain, image quality, and adverse events (Lammer et al., 1996).
Impact on Blood Cells and Platelet Function
Research has also explored the effects of ioxaglate Meglumine on blood cells and platelet function. For example, a study examining the effects of various contrast media on red blood cell aggregation in vitro found that ioxaglate caused irregular red cell aggregates in 17% of specimens, suggesting potential clinical significance (Raininko & Ylinen, 1987). Another study investigated the inhibition of platelet function by contrast media, including ioxaglate, revealing that it inhibited platelet responses during stimulation with adenosine diphosphate, epinephrine, and collagen (Rao et al., 1985).
特性
CAS番号 |
59018-13-2 |
---|---|
製品名 |
Ioxaglate meglumine |
分子式 |
C31H38I6N6O13 |
分子量 |
1464.1 g/mol |
IUPAC名 |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
HUHDYASLFWQVOL-WZTVWXICSA-N |
異性体SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
その他のCAS番号 |
59018-13-2 |
同義語 |
Hexabrix Ioxaglate Ioxaglate Meglumine Ioxaglate Sodium Ioxaglate, Methylglucamine Ioxaglic Acid Ioxaglic Acid Monosodium Salt Ioxaglic Acid, Calcium Salt (2:1) Meglumine, Ioxaglate Methylglucamine Ioxaglate P-286 (Contrast Media) P286 (Contrast Media) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。